4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID
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Overview
Description
4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) protected ethoxy group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The protected intermediate is then subjected to further functionalization to introduce the boronic acid group. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, boronic esters, and borates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura cross-coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: A versatile reagent used in synthetic glycobiology.
tert-Butyldimethylsilyl chloride: Commonly used for silylation of alcohols.
Phenyl 6-O-tert-butyldimethylsilyl-1-thio-β-D-glucoside: Used as a building block for complex carbohydrate synthesis.
Uniqueness
4-{2-[(TERT-BUTYLDIMETHYLSILYL)OXY]ETHOXY}PHENYLBORONIC ACID is unique due to its dual functionality, combining the reactivity of the boronic acid group with the protective properties of the TBDMS group. This makes it particularly valuable in multi-step organic syntheses where selective protection and deprotection are crucial.
Properties
IUPAC Name |
[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO4Si/c1-14(2,3)20(4,5)19-11-10-18-13-8-6-12(7-9-13)15(16)17/h6-9,16-17H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGHFGRXMHQTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCO[Si](C)(C)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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